Iralukast

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依拉鲁卡斯特属于半胱氨酰白三烯受体拮抗剂,由诺华制药公司开发。 它主要用于治疗哮喘等呼吸系统疾病,通过拮抗半胱氨酰白三烯的支气管收缩、粘液分泌和炎症作用发挥疗效 .

准备方法

合成路线和反应条件: 依拉鲁卡斯特的合成涉及多个步骤,从关键中间体的制备开始。 反应条件通常涉及使用有机溶剂和催化剂,以促进目标产物的形成 .

工业生产方法: 依拉鲁卡斯特的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效反应器、连续流工艺和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: 依拉鲁卡斯特会经历各种化学反应,包括:

氧化: 依拉鲁卡斯特可以被氧化形成亚砜和砜。

还原: 还原反应可以将亚砜还原回硫醚。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在碱性条件下使用硫醇和胺等亲核试剂.

主要产物: 这些反应形成的主要产物包括依拉鲁卡斯特的亚砜、砜和取代衍生物 .

科学研究应用

Pharmacological Profile

Iralukast acts primarily as an antagonist of leukotriene D4 (LTD4), a potent inflammatory mediator involved in the pathophysiology of asthma. Its binding affinity and functional efficacy have been characterized in several studies:

- Binding Affinity : this compound has demonstrated significant competition for LTD4 binding sites in human lung tissues with a binding affinity (Ki) in the nanomolar range, indicating its potential effectiveness as a therapeutic agent .

- Functional Studies : In vitro studies have shown that this compound effectively inhibits LTD4-induced bronchoconstriction in human bronchial tissues, with pA2 values indicating strong antagonistic activity .

Asthma Management

This compound is primarily explored for its role in managing asthma due to its ability to block the bronchoconstrictive effects of leukotrienes. The following points summarize its application in asthma treatment:

- Clinical Trials : Various clinical trials have evaluated this compound's efficacy compared to other leukotriene antagonists like montelukast and zafirlukast. Results suggest that this compound may provide comparable or superior outcomes in reducing asthma symptoms and improving lung function .

- Mechanism of Action : By inhibiting the action of cysteinyl leukotrienes, this compound reduces airway inflammation and hyper-responsiveness, contributing to improved respiratory function in asthmatic patients .

Allergic Rhinitis

This compound has also been studied for its potential benefits in treating allergic rhinitis:

- Symptom Relief : Research indicates that this compound can alleviate nasal congestion and other symptoms associated with allergic rhinitis by blocking leukotriene-mediated inflammatory pathways .

- Combination Therapy : Its use in combination with other antihistamines or corticosteroids has been investigated to enhance overall efficacy in managing allergic conditions .

Case Study Overview

Several studies provide insights into the clinical effectiveness of this compound:

- A study involving patients with moderate to severe asthma demonstrated that those treated with this compound showed a significant reduction in exacerbation rates compared to placebo groups. The study highlighted improvements in peak expiratory flow rates and overall quality of life metrics .

- Another investigation focused on the pharmacodynamics of this compound, revealing its capacity to maintain prolonged receptor antagonism, which is critical for sustained therapeutic effects during chronic treatment regimens .

Data Summary

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 16.6 nM (LTD4) |

| pA2 Value | 7.77 (bronchial contraction) |

| Clinical Efficacy | Comparable to montelukast |

| Indications | Asthma, Allergic Rhinitis |

作用机制

依拉鲁卡斯特通过拮抗半胱氨酰白三烯受体 1 (CysLT1) 发挥作用。该受体参与呼吸道炎症反应。 通过阻断半胱氨酰白三烯的作用,依拉鲁卡斯特可减少支气管收缩、粘液分泌和炎症,从而缓解哮喘症状 .

类似化合物:

普仑卡斯特: 另一种用于治疗哮喘的半胱氨酰白三烯受体拮抗剂。

扎弗鲁卡斯特: 与依拉鲁卡斯特类似,通过阻断白三烯受体来控制哮喘。

蒙特鲁卡斯特: 广泛使用的白三烯受体拮抗剂,具有类似的作用机制 .

依拉鲁卡斯特的独特性: 依拉鲁卡斯特在其对 CysLT1 受体的特异性结合亲和力和选择性方面独树一帜。 它在各种动物模型中显示出有效性,并已被研究其预防运动诱发哮喘的潜力 .

相似化合物的比较

Pranlukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma.

Zafirlukast: Similar to Iralukast, it is used to manage asthma by blocking leukotriene receptors.

Montelukast: Widely used leukotriene receptor antagonist with a similar mechanism of action .

Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for the CysLT1 receptor. It has shown potent activity in various animal models and has been investigated for its potential to prevent exercise-induced asthma .

生物活性

Iralukast is a leukotriene receptor antagonist currently under investigation for its potential therapeutic applications, particularly in the treatment of asthma and other inflammatory conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Leukotriene Receptor Antagonists

Leukotrienes are lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses, particularly in asthma and allergic reactions. This compound, along with other leukotriene antagonists such as montelukast and zafirlukast, works by blocking the action of cysteinyl leukotrienes at their respective receptors (CysLT1 and CysLT2) . This inhibition can lead to reduced bronchoconstriction, mucus secretion, and vascular permeability.

This compound exhibits antagonistic activity primarily at the CysLT1 receptor. Research has demonstrated that it can effectively inhibit LTD4-induced contractions in human bronchial tissues, showcasing its potential to alleviate symptoms associated with asthma . The pharmacological profile indicates that this compound may also have some activity against the CysLT2 receptor, which could further enhance its therapeutic effects in cardiovascular diseases .

In Vitro Studies

In vitro studies have shown that this compound has a pA2 value of approximately 7.77 for LTD4-induced contraction in human bronchi, indicating a significant level of potency . The following table summarizes key pharmacological properties:

| Property | Value |

|---|---|

| pA2 Value (LTD4 Contraction) | 7.77 |

| Antagonistic Activity | CysLT1, CysLT2 |

| Inhibition of Bronchoconstriction | Yes |

| Role in Cardiovascular Disease | Potential |

Comparative Analysis with Other Antagonists

The following table compares this compound with other prominent leukotriene antagonists:

| Drug | Target Receptor | Approval Status | Key Findings |

|---|---|---|---|

| This compound | CysLT1/CysLT2 | Preclinical | Promising antagonist activity in vitro |

| Montelukast | CysLT1 | Approved | Widely used for asthma; effective in reducing attacks |

| Zafirlukast | CysLT1 | Approved | Similar efficacy to montelukast; liver enzyme elevation in some patients |

属性

CAS 编号 |

151581-24-7 |

|---|---|

分子式 |

C38H37F3O8S |

分子量 |

710.8 g/mol |

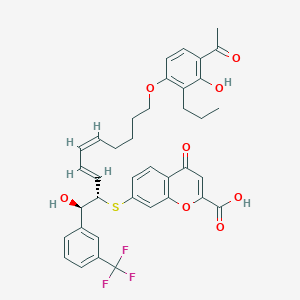

IUPAC 名称 |

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid |

InChI |

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1 |

InChI 键 |

IXJCHVMUTFCRBH-SDUHDBOFSA-N |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |

手性 SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |

规范 SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |

同义词 |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。